N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803587-21-4
VCID: VC12032227
InChI: InChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H
SMILES: C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl
Molecular Formula: C15H20Cl2N4O
Molecular Weight: 343.2 g/mol

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride

CAS No.: 1803587-21-4

Cat. No.: VC12032227

Molecular Formula: C15H20Cl2N4O

Molecular Weight: 343.2 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride - 1803587-21-4

Specification

CAS No. 1803587-21-4
Molecular Formula C15H20Cl2N4O
Molecular Weight 343.2 g/mol
IUPAC Name N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide;dihydrochloride
Standard InChI InChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H
Standard InChI Key CNCTVWPQWWEWNH-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl
Canonical SMILES C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl

Introduction

Structural and Chemical Profile of N-[3-(Piperidin-3-yl)-1H-Pyrazol-4-yl]Benzamide Dihydrochloride

Molecular Architecture and Nomenclature

The compound features a benzamide core linked to a pyrazole ring substituted at the 4-position with a piperidin-3-yl group. The dihydrochloride salt form introduces two chloride ions, improving solubility in polar solvents. Its IUPAC name, N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide dihydrochloride, reflects this arrangement.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1803587-21-4
Molecular FormulaC15H20Cl2N4O\text{C}_{15}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}
Molecular Weight343.2 g/mol
Solubility EnhancementHigh (due to dihydrochloride)

Synthesis and Physicochemical Characteristics

While explicit synthesis protocols remain proprietary, the parent compound likely forms via amidation between 3-(piperidin-3-yl)-1H-pyrazol-4-amine and benzoyl chloride. Subsequent hydrochloride salt formation involves treatment with hydrochloric acid. The dihydrochloride form’s melting point and density are unspecified, but its enhanced solubility aligns with trends observed in analogous pharmaceuticals .

Biological Activity and Mechanistic Insights

Neurotransmitter Regulation

The pyrazole-piperidine scaffold demonstrates affinity for neurotransmitter transporters, particularly the choline transporter (CHT1). By modulating acetylcholine precursors, this compound could influence cholinergic signaling, a pathway critical in Alzheimer’s disease and myasthenia gravis .

Enzyme Inhibition and Kinase Targeting

Structural analogs exhibit inhibitory activity against kinases such as p21-activated kinase 4 (PAK4) and transforming growth factor-beta (TGF-β1) . For instance, quinazoline derivatives with similar substituents show IC₅₀ values below 1 μM against PAK4, reducing cancer cell proliferation and migration . While direct evidence for the compound is limited, its shared pharmacophore suggests potential kinase-modulating effects.

Table 2: Comparative Activity of Related Compounds

Compound ClassTargetIC₅₀/EC₅₀Biological EffectSource
Quinazoline-2,4-diaminesPAK4<1 μMAnti-proliferative
Pyrido[3,4-d]pyrimidinonesKDM4/KDM5 demethylases0.1–1 μMEpigenetic modulation
Benzamide derivativesCholine transporterN/ANeurotransmitter regulation

Research Advancements and Preclinical Findings

In Vitro Studies

Screening of analogous compounds reveals dose-dependent inhibition of TGF-β1 signaling in HEK-293T cells, with select derivatives achieving 50% inhibition at 10 μM . Such findings underscore the scaffold’s versatility in disrupting pathogenic signaling cascades.

Cellular Permeability and Pharmacokinetics

The dihydrochloride form’s improved solubility likely enhances cellular uptake, a critical factor for central nervous system (CNS) therapeutics. Compounds like 54j and 54k from the pyrido[3,4-d]pyrimidinone series demonstrate >80% permeability in Caco-2 assays, suggesting favorable absorption for the subject compound .

Therapeutic Applications and Clinical Relevance

Neurological Disorders

By targeting CHT1, this compound could augment acetylcholine levels, offering a mechanistic basis for treating Alzheimer’s disease and cognitive impairments. Concurrent inhibition of monoamine oxidases (MAOs), as seen in related indole derivatives, may synergize with cholinergic effects .

Oncology

PAK4 inhibition disrupts oncogenic signaling pathways, including Ras/Raf/MEK/ERK, making the compound a candidate for breast and lung cancer therapy . Preclinical models show reduced metastasis and angiogenesis with similar agents.

Autoimmune and Inflammatory Conditions

TGF-β1’s role in fibrosis and autoimmune disorders positions the compound as a potential antifibrotic agent. Analogous molecules reduce collagen deposition in murine models of pulmonary fibrosis .

Challenges and Future Directions

Optimization of Selectivity

Current analogs exhibit cross-reactivity with multiple kinase subfamilies . Structural modifications, such as introducing bulky substituents at the pyrazole C4 position, may enhance target specificity.

In Vivo Validation

Rodent models are needed to assess bioavailability, toxicity, and efficacy. Priority should be given to pharmacokinetic studies measuring half-life and blood-brain barrier penetration.

Clinical Translation

Collaborations with pharmaceutical entities could accelerate Investigational New Drug (IND) applications, particularly for neurodegenerative and oncological indications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator